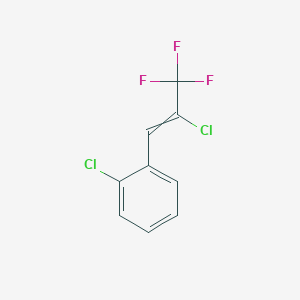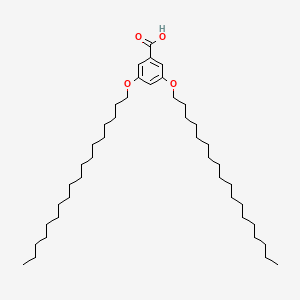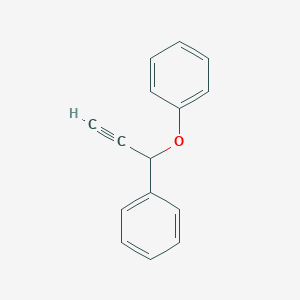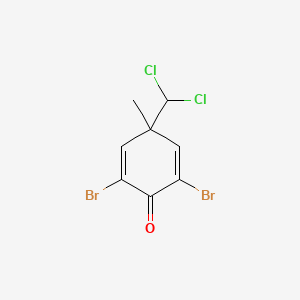
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine and chlorine atoms attached to a cyclohexadienone ring
Méthodes De Préparation
The synthesis of 2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the bromination of 4-methylcyclohexa-2,5-dien-1-one using bromine in the presence of a suitable solvent, such as glacial acetic acid . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial production methods may involve the use of bromide-bromate salts in an aqueous acidic medium, which provides a more environmentally friendly and cost-effective approach . This method allows for the recycling of the aqueous acidic filtrate, making the process more sustainable.
Analyse Des Réactions Chimiques
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of cyclohexadienols.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound’s brominated structure makes it a potential candidate for studying halogenated organic compounds’ biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can lead to the formation of stable complexes with biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
2,6-Dibromo-4-chloroaniline: This compound has a similar brominated structure but differs in its functional groups and applications.
2,6-Dibromo-4-fluoroaniline: This compound contains a fluorine atom instead of a chlorine atom, leading to different chemical properties and reactivity.
2,6-Dibromo-4-methylaniline:
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
113851-99-3 |
|---|---|
Formule moléculaire |
C8H6Br2Cl2O |
Poids moléculaire |
348.84 g/mol |
Nom IUPAC |
2,6-dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H6Br2Cl2O/c1-8(7(11)12)2-4(9)6(13)5(10)3-8/h2-3,7H,1H3 |
Clé InChI |
GLQWPOAVAYIEHV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(=O)C(=C1)Br)Br)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
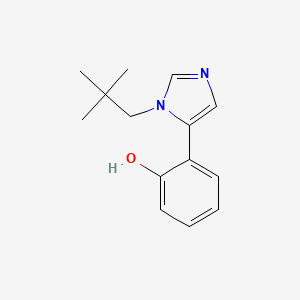
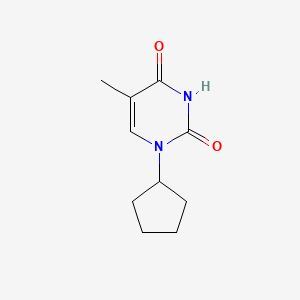
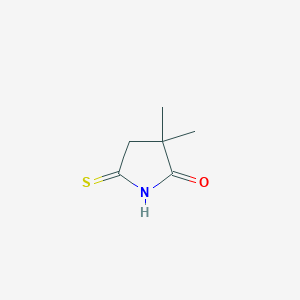
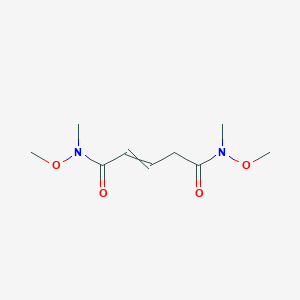
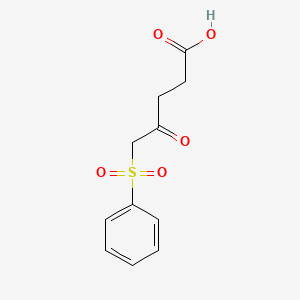

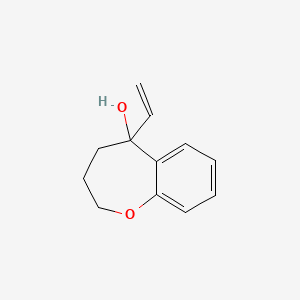

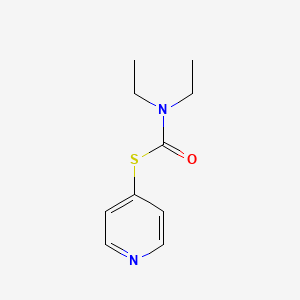
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
